[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine
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Overview
Description
“(4-Methoxyphenyl)methylamine” is a biochemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)methylamine” consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
“(4-Methoxyphenyl)methylamine” is a liquid at room temperature . It has a predicted melting point of 45.99° C, a predicted boiling point of 265.5° C at 760 mmHg, a predicted density of 1.0 g/mL, and a predicted refractive index of n 20D 1.51 .Scientific Research Applications
Antimicrobial Activity
(4-Methoxyphenyl)methyl(prop-2-en-1-yl)amine: has been studied for its antimicrobial properties. In a specific study, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , was synthesized and characterized. This compound exhibited moderate antimicrobial activity against selected pathogens . Further research could explore the potential of our target compound in combating bacterial and fungal infections.
Anti-Inflammatory Effects
The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has demonstrated anti-inflammatory properties. It selectively inhibits signal transducer and activator of transcription 3 (STAT3), a key mediator in chronic joint inflammation. In experimental models of rheumatoid arthritis (RA), MMPP effectively reduced pro-inflammatory responses and exhibited potent anti-arthritic activity . Investigating the anti-inflammatory potential of our compound could be valuable for treating inflammatory diseases.
Biological Evaluation
Another related compound, (E)-4-Hydroxy-3-methylbut-2-enyl (HMBP) , has been evaluated for its biological activity. While not directly the same as our target compound, it provides insights into the behavior of similar structures. HMBP prodrugs correlated their activity with lipophilicity and degradation rates, which could inform our understanding of (4-Methoxyphenyl)methyl(prop-2-en-1-yl)amine .
Neuroprotective Potential
Neuroinflammation plays a role in dopaminergic neurodegeneration. The compound MMPP, mentioned earlier, inhibits STAT3 and exhibits anti-inflammatory properties. Exploring its neuroprotective effects could be relevant for conditions involving neuronal damage .
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
It’s known that the compound interacts with its targets, potentially inhibiting certain enzymatic reactions .
Biochemical Pathways
It has been observed that related compounds can influence the production of nitric oxide (no) and hydrogen peroxide (h2o2), which are involved in various cellular signaling pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17724 and a predicted boiling point of 2655° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have been shown to reduce the expression of glial fibrillary acidic protein (gfap) and iba-1 .
Action Environment
It’s known that the compound is a liquid at room temperature and has a predicted density of 10 g/mL . These properties may influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUUVIFIVMIGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86926-56-9 |
Source
|
Record name | [(4-methoxyphenyl)methyl](prop-2-en-1-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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